7-methanesulfonyl-1H-indole
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Overview
Description
7-Methanesulfonyl-1H-indole is a chemical compound belonging to the indole family, characterized by a methanesulfonyl group attached to the seventh position of the indole ring. Indole derivatives are significant in various fields due to their biological and pharmacological properties. The molecular formula of this compound is C9H9NO2S, and it has a molecular weight of 195.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methanesulfonyl-1H-indole typically involves the sulfonylation of indole derivatives. One common method is the reaction of indole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-Methanesulfonyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents under acidic or basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted indole derivatives.
Substitution: Various substituted indole derivatives depending on the reagent used.
Scientific Research Applications
7-Methanesulfonyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-methanesulfonyl-1H-indole involves its interaction with various molecular targets. The methanesulfonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The indole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Indole: The parent compound of 7-methanesulfonyl-1H-indole, lacking the methanesulfonyl group.
7-Methyl-1H-indole: Similar structure but with a methyl group instead of a methanesulfonyl group.
7-Bromo-1H-indole: Contains a bromine atom at the seventh position instead of a methanesulfonyl group.
Uniqueness: this compound is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, reactivity, and ability to interact with biological targets compared to its analogs .
Properties
CAS No. |
936902-08-8 |
---|---|
Molecular Formula |
C9H9NO2S |
Molecular Weight |
195.2 |
Purity |
95 |
Origin of Product |
United States |
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